Herbimycin
概要
説明
Herbimycin is a benzoquinone ansamycin antibiotic that binds to Hsp90 (Heat Shock Protein 90) and alters its function . Hsp90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . It was originally found by its herbicidal activity .
Synthesis Analysis
Herbimycin A was synthesized in 19 linear steps with a yield of 4.2% . The synthesis process highlighted the design of a chiral γ-lactone as the C11–C15 synthon that enabled a facile catalytic asymmetric synthesis of the challenging C8–C20 fragment of the target molecule .
Molecular Structure Analysis
Herbimycin A and herbimycin C and their dihydro-derivatives have been obtained from the cell broth of Streptomyces hygroscopicus, and the assignment of their 1H-nmr has been completed .
Chemical Reactions Analysis
Herbimycin A induces a profound decrease in the total cellular activity of transmembrane tyrosine kinase receptors, such as insulin-like growth factor, insulin, and epidermal growth factor receptors .
Physical And Chemical Properties Analysis
Herbimycin A has a molecular formula of C30H42N2O9 and a molecular weight of 574.7 g/mol . It is a 19-membered macrocycle incorporating a benzoquinone ring and a lactam functionality . It is an ansamycin antibiotic that induces apoptosis and displays antitumor effects .
科学的研究の応用
Tyrosine Kinase Inhibition
Herbimycin A, known for its ability to reverse morphological transformation induced by v-src, is widely recognized as a tyrosine kinase inhibitor. This antibiotic plays a crucial role in inhibiting multiple tyrosine protein kinases and their associated signal transduction pathways. Studies reveal that Herbimycin A induces a significant decrease in the activity of tyrosine kinase receptors, such as insulin-like growth factor, insulin, and epidermal growth factor receptors, primarily through increased degradation rates. This degradation is impeded by inhibitors of the 20S proteasome, emphasizing the proteasome's role in the ubiquitin-dependent degradation process of tyrosine kinases (Sepp-Lorenzino et al., 1995).
Impact on Specific Oncoproteins
In the context of cancer research, Herbimycin A has shown promise in targeting specific oncoproteins. For instance, it causes a reduction in the tyrosine phosphorylation of p185, a protein encoded by the erbB2 gene in human breast cancer cells. This reduction stems mainly from the increased degradation of p185, and not from a decrease in cellular protein synthesis, RNA synthesis, or erbB2 mRNA levels (Miller et al., 1994).
Leukemia Cell Differentiation and Treatment
Herbimycin A has demonstrated efficacy in the differentiation and treatment of leukemia cells. It induces erythroid differentiation of K562 human leukemic cells, which express a structurally altered c-abl protein with tyrosine kinase activity. The compound's noncytotoxic concentrations enhance the antiproliferative effects of certain leukemia treatments, suggesting its potential in combination therapy for some types of leukemia where tyrosine kinase activities are critical determinants of the oncogenic state (Honma et al., 1989).
Specificity and Selectivity in Inhibition
Herbimycin A exhibits specificity in inhibiting cytoplasmic protein tyrosine kinases. Studies have shown that it directly inactivates p60 v-src kinase by binding to specific SH groups of the kinase, thereby elucidating its molecular target and the biochemical basis for its selectivity in reversing cell transformation (Fukazawa et al., 1991).
Potential in Angiogenesis Inhibition
Herbimycin A also exhibits anti-angiogenesis activity. It impacts the proliferation of culturedcapillary endothelial cells and the angiogenesis in chick chorioallantoic membrane (CAM), making it a significant agent in the study of tumor angiogenesis. This activity adds another dimension to its potential in cancer research, suggesting its utility beyond just kinase inhibition (Yamashita et al., 1989).
Mitochondrial Changes and Apoptosis
Herbimycin A triggers cellular differentiation and apoptosis in certain cancer cell lines, as observed in a study with a human colon carcinoma cell line. It induces mitochondrial proliferation and paradoxical membrane depolarization, indicating a novel mechanism of apoptosis involving mitochondrial changes. These findings highlight its potential application in understanding the cellular mechanisms underlying cancer and apoptosis (Mancini et al., 1997).
Safety And Hazards
将来の方向性
Herbimycin A represents a novel class of drug that targets the degradation of tyrosine kinases by the 20S proteasome . The ubiquitin dependence of this process indicates that this degradation of tyrosine kinases might involve the 20S proteasome as the proteolytic core of the ubiquitin-dependent 26S protease . This suggests potential future directions for the development of new drugs targeting tyrosine kinases.
特性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHMSDENAOJFZ-BVXDHVRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Herbimycin a | |
CAS RN |
70563-58-5 | |
Record name | Herbimycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70563-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Herbimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070563585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HERBIMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815WDV2HST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。